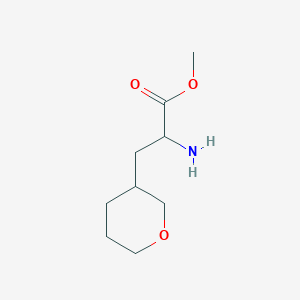

Methyl 2-amino-3-(oxan-3-yl)propanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

methyl 2-amino-3-(oxan-3-yl)propanoate |

InChI |

InChI=1S/C9H17NO3/c1-12-9(11)8(10)5-7-3-2-4-13-6-7/h7-8H,2-6,10H2,1H3 |

InChI Key |

DVVCDJXMGQMYPZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1CCCOC1)N |

Origin of Product |

United States |

Asymmetric Alkylation of Chiral Glycine Enolates:this Widely Used Method Involves the Alkylation of a Glycine Synthon Where a Chiral Auxiliary Directs the Approach of an Electrophile. a Suitable Electrophile for This Synthesis Would Be 3 Bromomethyl Oxane or 3 Tosyloxymethyl Oxane. Prominent Examples of Such Chiral Glycine Synthons Include Schöllkopf S Bis Lactim Ethers and Ni Ii Complexes of Schiff Bases Derived from Glycine and a Chiral Ligand.

The general reaction using a Ni(II) complex proceeds by deprotonation of the glycine (B1666218) α-carbon, followed by alkylation with the oxane-containing electrophile. The chiral ligand shields one face of the resulting enolate, leading to a highly diastereoselective alkylation. Subsequent acidic hydrolysis removes the metal and the chiral auxiliary, yielding the desired amino acid ester.

Table 1: Illustrative Asymmetric Alkylation for Amino Acid Synthesis

| Chiral Glycine Equivalent | Electrophile | Typical Conditions | Diastereomeric Excess (d.e.) |

|---|---|---|---|

| (S)-Ni(II)-BPB-Gly Complex | Benzyl bromide | KOH, DMF | >95% |

| Schöllkopf Bis-lactim Ether | Allyl iodide | n-BuLi, THF, -78°C | >95% |

| (S)-Ni(II)-BPB-Gly Complex | 3-(Bromomethyl)oxane (proposed) | Base (e.g., K₂CO₃), Acetonitrile (B52724) | High (expected) |

Spectroscopic and Advanced Analytical Characterization Methodologies for Methyl 2 Amino 3 Oxan 3 Yl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure determination of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing insights into the bonding framework and stereochemistry of the molecule. For Methyl 2-amino-3-(oxan-3-yl)propanoate, these experiments are crucial for confirming the connectivity between the amino propanoate backbone and the oxane ring.

The expected ¹H and ¹³C NMR chemical shifts for this compound are predicted based on the analysis of similar structural motifs, such as amino acid esters and saturated heterocyclic systems. st-andrews.ac.ukmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ (Note: These are predicted values and may vary based on experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -COOCH₃ | ~3.75 | s | ~52.0 |

| C=O | - | - | ~174.0 |

| Cα-H (CH-NH₂) | ~3.60 | dd | ~54.0 |

| -NH₂ | ~1.80 (broad) | s | - |

| Cβ-H₂ (CH₂) | ~1.95 (diastereotopic) | m | ~38.0 |

| C3'-H (oxane) | ~2.10 | m | ~35.0 |

| C2'-H₂ / C4'-H₂ (oxane) | ~3.40 - 3.90 (diastereotopic) | m | ~68.0, ~67.0 |

| C5'-H₂ (oxane) | ~1.60 - 1.80 | m | ~26.0 |

| C6'-H₂ (oxane) | ~3.50 - 3.70 | m | ~62.0 |

While 1D spectra provide initial information, 2D NMR techniques are indispensable for confirming the complex structure and determining the conformation and stereochemistry of the molecule. researchgate.net

Correlation Spectroscopy (COSY): This experiment establishes proton-proton (¹H-¹H) coupling networks through bonds. For this compound, COSY would reveal correlations between the Cα-proton and the diastereotopic Cβ-protons, and subsequently between the Cβ-protons and the C3'-proton of the oxane ring. It would also delineate the complete spin system within the oxane ring, showing correlations from C2'-H₂ to C3'-H, C3'-H to C4'-H₂, and so on.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton directly to the carbon atom it is attached to. This technique allows for the unambiguous assignment of carbon signals based on the already assigned proton signals, confirming, for example, which carbon signal corresponds to the Cα, Cβ, and the various positions on the oxane ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is critical for establishing long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the one between the methyl ester protons (-OCH₃) and the carbonyl carbon (C=O), and crucially, correlations from the Cβ-protons to both the Cα carbon and the C3' and adjacent carbons (C2', C4') of the oxane ring, definitively linking the side chain to the heterocyclic moiety.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between protons that are in close proximity, providing vital information about the molecule's three-dimensional structure and preferred conformation. NOESY correlations between protons on the propanoate backbone and those on the oxane ring can help determine the relative stereochemistry at the Cα and C3' chiral centers.

Diffusion Ordered Spectroscopy (DOSY): The DOSY experiment separates NMR signals based on the diffusion coefficient of the molecules. For a pure sample, all proton signals of this compound should align horizontally, confirming that they all belong to a single molecular entity.

Mass Spectrometry (MS) Techniques for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound, verify its elemental composition, and elucidate its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is essential for determining the elemental formula of a molecule. For this compound (C₈H₁₅NO₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The technique also resolves the isotopic pattern arising from the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁸O, which must match the theoretical pattern for the proposed formula.

Table 2: Predicted HRMS Data for the Protonated Molecule [M+H]⁺

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₈H₁₅NO₃ |

| Calculated Monoisotopic Mass [M] | 173.1052 u |

| Calculated Exact Mass of [M+H]⁺ | 174.1125 u |

| Expected Isotopic Abundance [M+1]⁺ | ~9.0% |

| Expected Isotopic Abundance [M+2]⁺ | ~0.8% |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the protonated molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. The fragmentation of protonated α-amino acid esters typically involves characteristic losses of ammonia (B1221849) (NH₃), water (H₂O), and the ester group (e.g., as methanol, CH₃OH, or the methoxycarbonyl radical, ·COOCH₃). unito.itnih.gov The oxane ring can also undergo characteristic ring-opening fragmentations.

Table 3: Plausible MS/MS Fragment Ions for [C₈H₁₅NO₃+H]⁺

| Predicted m/z | Proposed Loss from [M+H]⁺ | Proposed Fragment Structure/Formula |

|---|---|---|

| 157.0866 | NH₃ | [C₈H₁₂O₃]⁺ |

| 142.0808 | CH₃OH | [C₇H₁₂NO₂]⁺ |

| 114.0913 | HCOOCH₃ | [C₆H₁₂N]⁺ (Iminium ion after rearrangement) |

| 100.0757 | C₄H₇O (Fragment from oxane ring) | [C₄H₈NO₂]⁺ |

| 88.0393 | C₅H₉O (Oxan-3-yl group) | [C₃H₆NO₂]⁺ (Protonated methyl 2-aminoacrylate) |

| 74.0600 | C₆H₁₁O₂ (Side chain) | [C₂H₈N]⁺ (Iminium ion) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis of this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.netnih.gov These two techniques are complementary; for example, symmetrical, non-polar bonds often produce strong signals in Raman spectra, while polar functional groups like carbonyls are strong absorbers in IR spectra. The vibrational analysis for this compound would confirm the presence of its key structural features. nih.govmdpi.com

Table 4: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR / Raman) |

|---|---|---|---|

| N-H (Amine) | Symmetric/Asymmetric Stretch | 3400 - 3300 | Medium / Weak |

| N-H (Amine) | Scissoring Bend | 1650 - 1580 | Medium / Weak |

| C-H (Aliphatic) | Stretch | 2980 - 2850 | Strong / Strong |

| C=O (Ester) | Stretch | 1750 - 1735 | Very Strong / Medium |

| C-O (Ester) | Stretch | 1300 - 1150 | Strong / Weak |

| C-O-C (Ether in Oxane) | Asymmetric Stretch | 1150 - 1085 | Strong / Medium |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Supramolecular Chirality Assessment of this compound

This compound is a chiral molecule, possessing at least one stereocenter at the α-carbon. A second stereocenter may exist at the C3 position of the oxane ring, giving rise to diastereomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. wikipedia.org CD measures the differential absorption of left and right circularly polarized light by a chiral chromophore. nih.govnih.gov

For this compound, the primary chromophore amenable to UV CD spectroscopy is the carbonyl group of the methyl ester. The n→π* electronic transition of this group is sensitive to its chiral environment and typically gives rise to a CD signal (a Cotton effect) in the 210-240 nm range. researchgate.net The sign and magnitude of this Cotton effect are characteristic of the absolute configuration at the α-carbon. Therefore, CD spectroscopy can be used to:

Confirm the optical activity of a synthesized sample.

Help in assigning the absolute stereochemistry (e.g., S or R at the α-carbon) by comparing the experimental spectrum to theoretical calculations or to spectra of analogous compounds.

Determine the enantiomeric purity or enantiomeric excess (ee) of a sample, as the CD signal intensity is directly proportional to the concentration difference between the two enantiomers. nih.gov

Table 5: Expected Circular Dichroism Data for an Enantiomer of this compound

| Parameter | Expected Observation |

|---|---|

| Chromophore | Ester Carbonyl (C=O) |

| Electronic Transition | n→π* |

| Expected Wavelength (λmax) | ~215 nm |

| Sign of Cotton Effect | Positive or Negative, depending on the absolute configuration |

X-ray Crystallography Methodologies for Solid-State Structure Determination of this compound and Its Derivatives

The initial and often most challenging step in an X-ray crystallographic study is the growth of high-quality single crystals. For a non-proteinogenic amino acid ester like this compound, this would typically involve slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution in a suitable solvent or solvent system. The choice of solvent is critical and would be determined through empirical screening of various common organic solvents.

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays, often from a synchrotron source for higher flux and resolution. nih.gov The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The diffraction data, consisting of the positions and intensities of the diffracted spots, are then processed to determine the unit cell dimensions and the space group of the crystal.

The "phase problem" is a central challenge in crystallography, where the phases of the diffracted X-rays are lost during measurement. This is typically solved using computational methods such as direct methods for small molecules or Patterson functions. Once the phases are estimated, an electron density map can be calculated. This map is then interpreted to build a molecular model, placing atoms into regions of high electron density.

The final stage is the refinement of the atomic model, where the atomic coordinates and thermal displacement parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed by parameters such as the R-factor. The resulting structural information for derivatives of this compound can reveal crucial details about intermolecular forces, such as hydrogen bonding, which dictate the crystal packing. nih.gov Although obtaining a crystal structure for L-lysine, one of the 20 common amino acids, was a long-standing challenge, new techniques in powder X-ray diffraction have made it possible to determine crystal structures even from microcrystalline powders. nih.gov

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Empirical Formula | C9H17NO3 |

| Formula Weight | 187.24 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| Unit Cell Dimensions | a = 8.543(2) Å, b = 12.123(3) Å, c = 9.456(2) Å, β = 105.34(1)° |

| Volume | 942.1(4) ų |

| Z | 4 |

| Density (calculated) | 1.320 Mg/m³ |

| Absorption Coefficient | 0.098 mm⁻¹ |

| F(000) | 408 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| Theta Range for Data Collection | 2.50 to 28.00° |

| Reflections Collected | 8654 |

| Independent Reflections | 2150 [R(int) = 0.034] |

| Completeness to Theta = 28.00° | 99.8 % |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 2150 / 0 / 125 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest Diff. Peak and Hole | 0.35 and -0.21 e.Å⁻³ |

Chromatographic Separation Techniques for Purification and Purity Analysis of this compound

Chromatographic techniques are indispensable for the purification and purity assessment of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For a polar molecule like this compound, reversed-phase HPLC (RP-HPLC) is a suitable method for purity analysis. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). dss.go.th The separation is based on hydrophobic interactions, with more polar compounds eluting earlier. dss.go.th

For the chiral separation of the enantiomers of this compound, HPLC with a chiral stationary phase (CSP) is the method of choice. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the enantiomeric separation of N-protected non-protein amino acid esters. nih.govnih.gov The mobile phase in this case would typically be a nonpolar solvent system like hexane/2-propanol. nih.gov The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. Derivatization of the amino group, for instance with a UV-active or fluorescent tag, can enhance detection sensitivity. nih.gov

Table 2: Illustrative HPLC Conditions for Analysis of this compound

| Parameter | Purity Analysis (RP-HPLC) | Chiral Separation (Chiral HPLC) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiralcel OD-H (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% TFA in Water, B: Acetonitrile | Hexane : 2-Propanol (90:10, v/v) |

| Gradient/Isocratic | Gradient: 5% B to 95% B over 20 min | Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 30 °C | 25 °C |

| Detection | UV at 210 nm | UV at 220 nm |

| Injection Volume | 10 µL | 10 µL |

| Expected Retention Time | ~8.5 min (for the main compound) | ~12.2 min (L-isomer), ~14.5 min (D-isomer) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive analytical technique used to separate and identify volatile and thermally stable compounds. Amino acid esters like this compound are generally not volatile enough for direct GC analysis due to their polar amino group. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. mdpi.comnih.gov

A common two-step derivatization procedure for amino acids involves esterification of the carboxyl group followed by acylation of the amino group. mdpi.com Since the carboxyl group in the target molecule is already esterified, a single-step derivatization of the primary amine would be sufficient. Acylation with reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be employed to produce a volatile derivative. nih.govdss.go.th

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated on a capillary column (e.g., DB-5 or DB-17). nih.gov The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for structural elucidation and identification. The fragmentation of the oxane ring would also contribute to the characteristic mass spectrum.

Table 3: Representative GC-MS Parameters for the Analysis of a Derivatized this compound

| Parameter | Value |

| Derivatization Reagent | Pentafluoropropionic anhydride (PFPA) |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (10:1) |

| Oven Temperature Program | Initial 80 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 50-550 |

| Expected Retention Time | Dependent on the specific derivative, but typically in the range of 10-20 minutes. |

| Characteristic Mass Fragments | Fragments corresponding to the loss of the ester group, cleavage of the oxane ring, and fragments related to the pentafluoropropionyl group would be expected. |

Computational and Theoretical Investigations of Methyl 2 Amino 3 Oxan 3 Yl Propanoate

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are employed to solve the Schrödinger equation for a molecule, providing fundamental information about its electronic distribution and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For Methyl 2-amino-3-(oxan-3-yl)propanoate, which has multiple rotatable bonds and a stereocenter, numerous conformers (different 3D arrangements of the atoms) can exist.

A typical study would involve:

Conformational Search: Identifying all possible low-energy conformers of the molecule.

Geometry Optimization: Calculating the most stable (lowest energy) geometry for each conformer.

Energy Calculation: Determining the relative energies of these conformers to identify the most stable forms and their population at a given temperature according to the Boltzmann distribution.

This analysis would reveal the preferred three-dimensional shape of the molecule, which is crucial for understanding its interactions with other molecules.

Table 4.1.1: Hypothetical Relative Energies of this compound Conformers This table is for illustrative purposes only and does not represent actual data.

| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|

| Conf-01 | 0.00 | 65.2 |

| Conf-02 | 0.85 | 20.1 |

| Conf-03 | 1.50 | 9.7 |

| Conf-04 | 2.10 | 5.0 |

Ab initio (from first principles) methods are often more computationally intensive but can provide highly accurate results. These calculations could predict spectroscopic data that would aid in the experimental identification and characterization of the molecule.

Spectroscopic Parameters: Calculations could predict NMR chemical shifts (¹H and ¹³C), vibrational frequencies (for IR and Raman spectroscopy), and electronic transitions (for UV-Vis spectroscopy).

Reactivity Descriptors: These calculations would map the electronic properties of the molecule to predict its reactivity. This includes:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate where the molecule is likely to act as an electron donor or acceptor, respectively.

Electrostatic Potential (ESP) Map: This visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While QM methods are excellent for static structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water or chloroform, would reveal:

Conformational Dynamics: How the molecule transitions between different conformers.

Solvent Effects: The influence of the surrounding solvent on the molecule's preferred shape and flexibility.

Intramolecular Interactions: The stability and dynamics of internal hydrogen bonds (e.g., between the amino group and the ester or oxane oxygen).

Computational Prediction of Reaction Pathways and Transition States

Computational methods can be used to model chemical reactions involving this compound. This involves locating the transition state (the highest energy point along the reaction path) for a proposed transformation, such as hydrolysis of the ester or acylation of the amine. Calculating the energy barrier (activation energy) would provide insights into the reaction's feasibility and kinetics.

Molecular Modeling of Intermolecular Interactions

This area of study would investigate how this compound interacts with other molecules, which is fundamental to its potential application in larger systems like organic scaffolds or as a building block in medicinal chemistry. Docking studies or QM/MM (Quantum Mechanics/Molecular Mechanics) simulations could be used to model:

Hydrogen Bonding: The role of the amino and ester groups in forming hydrogen bonds.

Van der Waals Interactions: How the molecule fits into a binding pocket or self-assembles.

Electrostatic Interactions: The influence of charge distributions on binding.

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics uses computational tools to analyze chemical data. For this compound, these approaches could be used for:

Analog Design: Creating a virtual library of similar molecules by modifying different parts of the structure (e.g., changing the ester group, substituting the oxane ring).

Virtual Screening: Computationally evaluating these analogs for properties like synthetic accessibility. Algorithms could analyze potential synthetic routes, flagging analogs that are likely difficult or impossible to create based on known chemical reactions and starting material availability. This helps prioritize which new molecules are worth pursuing for experimental synthesis.

Reactivity, Reaction Mechanisms, and Stereochemical Aspects of Methyl 2 Amino 3 Oxan 3 Yl Propanoate

Acid-Base Properties and Protonation States of Methyl 2-amino-3-(oxan-3-yl)propanoate

The structure of this compound contains both a basic amino group and a neutral methyl ester group. Unlike free amino acids, which possess both an acidic carboxyl group and a basic amino group, the esterification of the carboxyl group in this molecule removes its acidic proton. Consequently, the compound's acid-base properties are primarily dominated by the lone pair of electrons on the nitrogen atom of the primary amine.

Amino groups are basic and can accept a proton (H+) from an acid to form a positively charged ammonium ion. This property means that amino acids and their esters are amphoteric, capable of acting as both acids and bases. youtube.compearson.com The equilibrium between the unprotonated amine and the protonated ammonium form is dependent on the pH of the solution. The tendency of the ammonium ion to donate its proton is quantified by its acid dissociation constant (pKa).

The state of protonation of this compound varies significantly with the pH of the surrounding medium:

At low pH (acidic conditions): In a solution with a high concentration of hydrogen ions, the amino group will be fully protonated. The molecule will exist predominantly as a cation, with a net positive charge. youtube.com

At neutral pH: Near a pH of 7, the molecule will exist as an equilibrium mixture of the protonated and unprotonated forms. The exact ratio depends on the pKa value of the conjugate acid of the amine.

At high pH (basic conditions): In a solution with a low concentration of hydrogen ions, the amino group will be deprotonated and exist in its neutral, free base form. youtube.com

The pKa value for the α-amino group of a typical amino acid ester is generally in the range of 7.5 to 9.5. The exact value for this compound would be influenced by the electronic and steric effects of the adjacent oxan-3-yl-methyl substituent, but it is expected to fall within this typical range.

| pH Range | Dominant Species | Net Charge | Structural Representation |

|---|---|---|---|

| pH < pKa (Acidic) | Protonated (Ammonium form) | +1 | R-NH₃⁺ |

| pH = pKa | Equal mixture of protonated and deprotonated forms | +0.5 (average) | R-NH₃⁺ ⇌ R-NH₂ |

| pH > pKa (Basic) | Deprotonated (Amine form) | 0 | R-NH₂ |

Nucleophilic and Electrophilic Reactivity of Functional Groups within this compound

The functional groups within this compound confer both nucleophilic and electrophilic properties to the molecule, allowing it to participate in a variety of chemical transformations.

Nucleophilic Reactivity: The primary site of nucleophilicity is the nitrogen atom of the amino group, which possesses a lone pair of electrons. This makes the amine group reactive towards a wide range of electrophiles.

Acylation: The amino group can react with acid chlorides or anhydrides under basic conditions to form amides. libretexts.org

Alkylation: The amine can undergo alkylation with alkyl halides, although this can lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium salts.

Reaction with Aldehydes and Ketones: The amino group can condense with aldehydes or ketones to form imines (Schiff bases). libretexts.org This reaction is a key step in many biochemical processes, such as transamination, which often requires catalysts like pyridoxal phosphate. libretexts.org

Reaction with Nitrous Acid: Like other primary amines, the α-amino group reacts with nitrous acid. This reaction typically leads to the formation of a diazonium ion intermediate, which is often unstable. libretexts.org

The oxygen atom within the oxane ring also has lone pairs of electrons and can act as a nucleophile or a Lewis base, for example, by coordinating to metal ions or reacting with strong electrophiles.

Electrophilic Reactivity: The primary electrophilic site in the molecule is the carbonyl carbon of the methyl ester group. This carbon is electron-deficient due to the electronegativity of the two adjacent oxygen atoms, making it susceptible to attack by nucleophiles.

Ester Hydrolysis (Saponification): The ester can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is an irreversible process that involves the attack of a hydroxide ion on the carbonyl carbon.

Amide Formation: The ester can react with amines to form amides, a process known as aminolysis.

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. uomustansiriyah.edu.iq

| Functional Group | Character | Typical Reactions | Reactant Type |

|---|---|---|---|

| Amino (-NH₂) | Nucleophilic | Acylation, Alkylation, Imine formation | Electrophiles (e.g., acid chlorides, alkyl halides, aldehydes) |

| Ester (-COOCH₃) | Electrophilic | Hydrolysis, Aminolysis, Reduction | Nucleophiles (e.g., OH⁻, R-NH₂), Reducing Agents (e.g., LiAlH₄) |

| Oxane Oxygen (-O-) | Nucleophilic / Lewis Basic | Coordination, Ring-opening | Electrophiles (e.g., metal ions, strong acids) |

Stereochemical Control and Diastereoselectivity in Reactions Involving this compound

This compound is a chiral molecule possessing at least two stereocenters: the α-carbon of the amino acid backbone (C2) and the carbon of the oxane ring to which the side chain is attached (C3). The presence of multiple stereocenters means the molecule can exist as a mixture of diastereomers. The stereochemistry of these centers plays a critical role in controlling the outcome of chemical reactions.

The synthesis of specific stereoisomers of such amino acids often requires methods of asymmetric synthesis, which are crucial for producing enantiomerically pure compounds for applications in pharmaceuticals and medicinal chemistry. nih.govrsc.org Common strategies include the use of chiral auxiliaries, chiral catalysts, or stereoselective enzymatic processes. rsc.orgmdpi.comresearchgate.net

In reactions involving this compound, the pre-existing stereocenter on the oxane ring can exert significant stereochemical influence on reactions occurring at the α-carbon or adjacent positions. This phenomenon, known as diastereoselection, arises because the bulky and conformationally defined oxane ring can block one face of the molecule, forcing an incoming reagent to attack from the less sterically hindered face.

For instance, in the alkylation of an enolate derived from a protected form of this amino acid, the oxane ring would direct the incoming electrophile to approach from the side opposite to the ring substituent, leading to the preferential formation of one diastereomer over the other. nih.gov The level of diastereoselectivity would depend on the reaction conditions, the nature of the reactants, and the conformational preferences of the substrate.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Specific experimental data on the reaction kinetics and thermodynamics of this compound are not extensively available in public literature. However, the principles governing these aspects can be inferred from the molecule's structure and studies of related compounds.

Reaction Kinetics: The rates of reactions involving this molecule would be influenced by several factors:

Steric Hindrance: The bulky oxane ring substituent can sterically hinder the approach of reagents to the reactive centers (the amino group and the ester carbonyl). This steric hindrance would likely increase the activation energy and slow down the reaction rate compared to a less hindered amino acid ester like methyl alaninate. The conformational orientation of the side chain (axial vs. equatorial) would significantly impact the degree of steric hindrance. spcmc.ac.in

Electronic Effects: The electron-donating or -withdrawing nature of the oxane ring could have a modest electronic effect on the reactivity of the amino and ester groups, although this is generally less significant than steric effects in such systems.

Solvent Effects: The choice of solvent can influence reaction rates by stabilizing or destabilizing reactants, transition states, and products.

Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG), which depends on the relative stability of the reactants and products.

Product Stability: Reactions that lead to the formation of thermodynamically stable products, such as the formation of a stable amide bond or the relief of ring strain, will be favored.

Conformational Preferences and Their Influence on the Reactivity of this compound

The six-membered oxane ring in this compound is not planar and, similar to cyclohexane, preferentially adopts a chair conformation to minimize angular and torsional strain. In a 3-substituted oxane, the substituent—in this case, the methyl 2-amino-propanoate group—can occupy either an axial or an equatorial position.

The two chair conformers are in dynamic equilibrium through a process of ring flipping. However, the two conformers are generally not of equal energy. The equatorial conformation is typically more stable and therefore more populated at equilibrium. This preference is due to the avoidance of unfavorable 1,3-diaxial interactions that occur when a bulky substituent is in the axial position. spcmc.ac.in

The conformational preference of the oxane ring has a direct and significant impact on the molecule's reactivity. youtube.com

Steric Accessibility: When the side chain is in the more stable equatorial position, the amino and ester functional groups are more exposed to the surrounding environment and more accessible to incoming reagents. Conversely, an axial substituent is more sterically encumbered by the axial hydrogens on the same side of the ring, which can hinder reactions at the side chain. spcmc.ac.in

Stereoelectronic Effects: The specific spatial orientation of the C-C bond connecting the side chain to the ring relative to the orbitals of the reacting functional groups can influence reaction pathways. For a reaction to proceed efficiently, the orbitals of the participating bonds must be properly aligned, a requirement that is directly dictated by the molecule's conformation.

Computational studies and NMR spectroscopy, particularly using the Nuclear Overhauser Effect (NOE), are powerful tools for determining the dominant conformations of such cyclic molecules in solution. researchgate.netmdpi.com This information is crucial for predicting and rationalizing the reactivity and stereochemical outcomes of their reactions. researchgate.net

| Conformation | Substituent Position | Relative Stability | Impact on Reactivity |

|---|---|---|---|

| Chair 1 | Equatorial | More stable (preferred) | Higher reactivity due to greater steric accessibility of the side chain. |

| Chair 2 | Axial | Less stable | Lower reactivity due to steric hindrance from 1,3-diaxial interactions. |

Applications and Utility of Methyl 2 Amino 3 Oxan 3 Yl Propanoate in Organic Synthesis and Material Science Research

Methyl 2-amino-3-(oxan-3-yl)propanoate as a Chiral Building Block in Complex Molecule Synthesis

In asymmetric synthesis, the use of chiral building blocks, often derived from natural sources like amino acids, is a fundamental strategy for constructing enantiomerically pure complex molecules. researchgate.netnih.gov this compound serves as an exemplary chiral synthon, providing a pre-defined stereocenter at the α-carbon. This inherent chirality can be transferred through subsequent reaction steps, guiding the stereochemical outcome of the final product and eliminating the need for more complex asymmetric induction methods or chiral resolutions.

The synthetic value of this compound lies in the combination of its functional groups. The primary amine and methyl ester groups are versatile handles for a wide range of chemical transformations, including amide bond formation, N-alkylation, and reduction. The oxane ring, a saturated heterocyclic moiety, introduces conformational rigidity and specific steric bulk compared to acyclic or aromatic side chains. This feature is particularly useful in designing molecules where precise spatial arrangement of substituents is critical. Researchers can leverage this compound to introduce the oxanylmethyl fragment into larger molecular scaffolds, a structural motif of interest in various areas of organic synthesis.

Table 1: Examples of Chiral Building Blocks Used in Organic Synthesis

| Chiral Building Block | Source/Class | Key Structural Feature(s) | Typical Application |

| (S)-Proline | Natural Amino Acid | Pyrrolidine ring, secondary amine | Organocatalysis, synthesis of chiral ligands |

| (R)-Phenylglycinol | Modified Amino Acid | Chiral amino alcohol | Chiral auxiliary, synthesis of pharmaceuticals |

| L-Tartaric Acid | Natural Product | Dihydroxy dicarboxylic acid | Synthesis of chiral ligands, resolving agent |

| This compound | Non-proteinogenic Amino Acid | Oxane ring, chiral α-carbon | Introduction of cyclic ether moiety, peptidomimetics |

| (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid | Modified Amino Acid | Oxazolidine ring | Synthesis of nitrogen-containing targets |

Incorporation of this compound into Peptidomimetic Structures (excluding biological activity/drug design)

Peptidomimetics are molecules designed to replicate the structural and conformational features of natural peptides. nih.gov A common strategy in their design involves the incorporation of non-canonical or non-proteinogenic amino acids to overcome the limitations of natural peptides, such as enzymatic degradation. researchgate.netresearchgate.net this compound, with its unnatural oxane-containing side chain, is an ideal candidate for creating novel peptidomimetic structures.

The incorporation of this amino acid into a peptide sequence is typically achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase coupling methods. nih.govasm.org Once integrated into the peptide backbone, the oxane side chain imparts unique structural properties. Unlike the flexible alkyl side chains of amino acids like leucine (B10760876) or the planar aromatic groups of phenylalanine, the bulky, non-planar oxane ring introduces significant steric hindrance. This can be used to:

Induce Specific Secondary Structures: The steric demands of the oxane group can restrict the rotational freedom of the peptide backbone (phi and psi angles), favoring the formation of specific secondary structures such as β-turns or helical motifs.

Enhance Conformational Stability: By limiting conformational flexibility, the incorporation of this residue can lead to more rigid and well-defined three-dimensional structures. researchgate.net

Table 2: Research Findings on Non-Canonical Amino Acid Incorporation

| Non-Canonical Amino Acid Type | Structural Effect on Peptide Backbone | Research Focus |

| α,α-Disubstituted Amino Acids | Induce helical or turn conformations | Stabilizing secondary structures |

| β-Amino Acids | Form different types of helices (e.g., 14-helix) | Creating novel peptide folds with enhanced stability |

| N-Alkylated Amino Acids | Disrupt hydrogen bonding, promote cis-amide bonds | Modulating backbone conformation and flexibility |

| Amino Acids with Cyclic Side Chains (e.g., this compound) | Introduce steric bulk, restrict side-chain and backbone rotation | Inducing specific turns, enhancing conformational rigidity |

Role of this compound in the Design of Novel Organic Catalysts

The field of organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions, and amino acids are a prominent class of such catalysts. researchgate.net L-proline, for instance, is a highly effective catalyst for various transformations, including aldol (B89426) and Mannich reactions, due to its secondary amine which can form nucleophilic enamines or electrophilic iminium ions. researchgate.netbenthamdirect.com

Following these principles, this compound possesses the necessary functional groups to be investigated as an organocatalyst. Its primary amine can participate in similar catalytic cycles. The key aspects of its potential catalytic utility include:

Asymmetric Induction: The stereocenter at the α-carbon, in proximity to the catalytically active amine group, can effectively control the stereochemical outcome of a reaction. The catalyst would create a chiral environment around the transition state, favoring the formation of one enantiomer of the product over the other.

Steric and Electronic Influence of the Oxane Ring: The bulky oxane side chain would play a crucial role in the catalyst's stereodirecting ability. It would create a defined steric environment that influences the facial selectivity of the substrate's approach to the reactive intermediate. Furthermore, the ether oxygen could potentially engage in hydrogen bonding or other non-covalent interactions to help organize the transition state assembly.

Derivatives of this compound could be synthesized to fine-tune its catalytic properties. For example, modifying the ester group or attaching other functional groups to the oxane ring could enhance its activity and selectivity for specific asymmetric transformations.

Utilization in Supramolecular Chemistry Research (e.g., host-guest systems, self-assembly)

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The design of molecules that can self-assemble into well-defined, ordered structures is a central goal of this field. eurekalert.org

This compound contains several functional groups capable of participating in the non-covalent interactions that drive self-assembly:

Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, while the ester carbonyl and the ether oxygen of the oxane ring can act as hydrogen bond acceptors. This combination of donor and acceptor sites allows for the formation of intricate hydrogen-bonding networks, which could direct the assembly of molecules into tapes, sheets, or other ordered aggregates. nih.gov

In the context of host-guest chemistry, the oxane ring provides a distinct, non-aromatic, and relatively rigid binding site. Molecules containing this moiety could be designed as guests that fit into the cavities of specific host molecules, or they could be incorporated into larger macrocyclic structures to act as hosts for smaller guest species. The specific size, shape, and electronic properties of the oxane ring would dictate the selectivity of these host-guest interactions.

Precursor in the Synthesis of Advanced Materials (e.g., polymers, dendrimers, not biomaterials)

The bifunctional nature of amino acids and their esters makes them valuable monomers for the synthesis of polymers and building blocks for dendrimers. researchgate.net this compound, possessing both an amine and an ester group, can serve as an AB-type monomer for the synthesis of poly(amino ester)s. These polymers are of interest due to the presence of ester linkages, which can be designed to be hydrolytically cleavable.

In dendrimer synthesis, this compound can be used in the iterative, generation-by-generation construction of these highly branched, monodisperse macromolecules. cambridge.orgmdpi.com For example, the amine could be reacted with a molecule containing multiple activated carboxyl groups, followed by deprotection and reaction of the newly introduced ester groups to build the next generation. The oxane ring would be located at each branching point or on the periphery of the dendrimer, imparting its unique physical properties to the final macromolecule. The presence of the bulky, polar oxane groups could influence the solubility, thermal properties, and conformational behavior of the resulting polymers or dendrimers.

Table 3: Potential Role of this compound in Material Synthesis

| Material Type | Role of Compound | Key Functional Groups Involved | Resulting Material Feature |

| Linear Polymers | AB-type monomer | Amine, Methyl Ester | Poly(amino ester) with pendant oxane rings |

| Dendrimers | Branching unit or surface group | Amine, Methyl Ester | Dendrimer with defined structure and oxane functionality |

| Functionalized Surfaces | Anchoring molecule | Amine or Ester | Surface modification with chiral, cyclic ether groups |

Future Perspectives and Emerging Research Directions for Methyl 2 Amino 3 Oxan 3 Yl Propanoate

Untapped Synthetic Methodologies for Methyl 2-amino-3-(oxan-3-yl)propanoate

While standard routes to amino acid esters are established, the stereoselective synthesis of this specific compound presents opportunities for employing more advanced and efficient methodologies that remain largely untapped.

Asymmetric Catalysis : The creation of the chiral center is paramount. Future synthetic approaches could move beyond classical resolutions to enantioconvergent methods. For instance, nickel-catalyzed cross-coupling reactions could be adapted to couple a racemic α-halo glycine (B1666218) derivative with an appropriate organozinc reagent derived from 3-substituted oxane, affording the product in high enantiomeric excess. nih.gov This would represent a highly efficient and atom-economical approach.

Biocatalytic Synthesis : Enzymatic methods offer unparalleled stereoselectivity and operate under environmentally benign aqueous conditions. nih.govmdpi.com A prospective biocatalytic route could involve the asymmetric reductive amination of a precursor keto-acid, Methyl 2-oxo-3-(oxan-3-yl)propanoate, using engineered amino acid dehydrogenases (AADHs). researchgate.net This green chemistry approach could provide direct access to the desired enantiomer with high purity. nih.govwikipedia.org

Multicomponent Reactions (MCRs) : The efficiency of MCRs in constructing complex molecules from simple precursors is well-documented. nih.gov An Ugi or Passerini-type reaction could be envisioned, where an oxane-3-carbaldehyde derivative is combined with an amine, an isocyanide, and a carboxylic acid (for Ugi) to rapidly assemble the core structure. nih.gov Such strategies are ideal for generating libraries of analogues for screening purposes.

| Methodology | Key Precursors | Potential Advantages | Relevant Catalyst/System |

| Asymmetric Catalysis | Racemic α-haloglycinate, (Oxan-3-yl)methylzinc reagent | High enantioselectivity, atom economy | Chiral Nickel-ligand complex |

| Biocatalytic Synthesis | Methyl 2-oxo-3-(oxan-3-yl)propanoate | Excellent enantiopurity, green conditions, mild reactions | Amino Acid Dehydrogenase (AADH) |

| Multicomponent Reactions | Oxane-3-carbaldehyde, Amine, Isocyanide | High efficiency, rapid complexity generation, diversity-oriented | Acid or metal catalysts for Ugi/Passerini reactions |

Advanced Spectroscopic and Analytical Characterization Techniques for this compound

Thorough characterization of this compound, particularly its absolute stereochemistry and conformational dynamics, will require the application of sophisticated analytical techniques beyond routine NMR and mass spectrometry.

Vibrational Circular Dichroism (VCD) : To unequivocally determine the absolute configuration of the chiral center, VCD spectroscopy is a powerful tool. wikipedia.org By comparing the experimental VCD spectrum with spectra predicted by Density Functional Theory (DFT) calculations, the true (R) or (S) configuration can be assigned without the need for crystalline material. researchgate.netnih.gov

Ion Mobility-Mass Spectrometry (IM-MS) : This technique separates ions based on their size and shape (collision cross-section) in the gas phase, in addition to their mass-to-charge ratio. nih.gov IM-MS would be invaluable for separating the enantiomers or potential diastereomers of the compound and its derivatives, providing an orthogonal dimension of analysis to liquid chromatography. mdpi.comcambridge.org

Supercritical Fluid Chromatography (SFC) : For the preparative or analytical separation of enantiomers, chiral SFC is an emerging green alternative to HPLC. nih.gov Using polysaccharide-based chiral stationary phases, SFC can achieve rapid and high-resolution separation of amino acid esters, which would be directly applicable to this compound. sigmaaldrich.comresearchgate.net

Advanced NMR Spectroscopy : Two-dimensional NMR experiments, such as NOESY and ROESY, could be used to probe the spatial proximity of protons, providing insights into the preferred solution-phase conformation of the oxane ring relative to the amino acid backbone.

Novel Computational Applications in the Study of this compound

Computational chemistry offers predictive power that can guide experimental work and provide fundamental insights into the molecule's behavior.

Conformational Analysis : The flexible oxane ring and the rotatable bonds of the side chain create a complex conformational landscape. Molecular dynamics (MD) simulations could be employed to explore this landscape, identifying low-energy conformers and understanding the dynamic interplay between the heterocyclic ring and the amino ester backbone in different solvent environments. nih.gov

Spectra Prediction : As mentioned, DFT calculations are crucial for interpreting VCD spectra. wikipedia.org Furthermore, quantum chemical methods can predict NMR chemical shifts with increasing accuracy. nih.govillinois.edu Such predictions can aid in the structural confirmation of the synthesized molecule and its derivatives, especially for complex diastereomers.

Reaction Mechanism Modeling : For any proposed synthetic route, computational modeling can be used to investigate reaction mechanisms, predict transition state energies, and rationalize observed stereoselectivities, thereby accelerating the optimization of reaction conditions.

| Computational Method | Application Area | Predicted Properties |

| Molecular Dynamics (MD) | Conformational Sampling | Low-energy conformers, solvent effects, flexibility |

| Density Functional Theory (DFT) | Structural & Spectroscopic Analysis | VCD/IR spectra, NMR chemical shifts, reaction energies |

| Machine Learning (ML) Models | High-Throughput Screening | Prediction of NMR spectra, physicochemical properties |

Potential for Further Derivatization and Functionalization of this compound

As a bifunctional building block, the compound is primed for a wide range of chemical modifications at its amino group, ester group, and the oxane ring.

Peptide Synthesis : The most direct application is its use as a non-canonical amino acid in peptide synthesis. The primary amine can be protected (e.g., with Fmoc or Boc) and the methyl ester can be hydrolyzed to the corresponding carboxylic acid, creating a building block ready for solid-phase peptide synthesis (SPPS).

N-Acylation and N-Alkylation : The amino group can be readily acylated or alkylated to introduce a variety of functional groups, modifying the molecule's steric and electronic properties. science.gov

Oxane Ring Functionalization : While the oxane ring is generally less reactive than strained rings like oxetanes, opportunities for functionalization exist. acs.org Radical-mediated C-H activation could introduce substituents onto the ring. Alternatively, synthetic routes starting from already functionalized oxanes could be developed to install handles for further chemistry, such as hydroxyl or azide (B81097) groups.

Integration of this compound into New Research Paradigms in Synthetic Chemistry

The incorporation of this novel amino acid into larger, functional molecules represents a significant future direction, aligning with several modern research paradigms.

Peptidomimetics : Peptides composed of non-proteinogenic amino acids often exhibit enhanced resistance to proteolytic degradation and improved pharmacokinetic properties. nih.govwikipedia.org Incorporating this compound into a peptide sequence could introduce unique conformational constraints due to its bulky, flexible side chain, potentially leading to novel bioactive compounds. nih.govmdpi.com

Foldamer Design : Foldamers are non-natural oligomers that adopt stable, well-defined secondary structures similar to proteins. nih.gov The unique stereoelectronic properties of the oxane-containing side chain could be exploited in the design of novel helical or sheet-like foldamers. rsc.orgnih.gov Oligomers of this amino acid could be synthesized to investigate their ability to form predictable three-dimensional architectures.

Materials Science : The ability to introduce a polar, hydrogen-bond-accepting oxane ring could be leveraged in the design of new materials. For example, polymers or self-assembling monolayers incorporating this moiety could exhibit unique surface properties, such as altered hydrophilicity or specific binding capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.